molecular formula C18H21N3O3 B2589593 1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853104-88-8

1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2589593
CAS No.: 853104-88-8
M. Wt: 327.384
InChI Key: VWAJTIYWVJIEIR-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2, also known as ACVR1), a key bone morphogenetic protein (BMP) type I receptor. Its primary research value lies in the investigation of dysregulated BMP signaling, particularly in the context of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification. In FOP, gain-of-function mutations in the ACVR1/ALK2 gene lead to constitutive activation of the receptor, and this compound serves as a critical tool molecule to probe the downstream signaling cascades and pathological bone formation. Research utilizing this inhibitor has been instrumental in validating ALK2 as a therapeutic target and in elucidating the role of BMP signaling in cell fate determination. Beyond FOP, its application extends to oncology research, as the ALK2 pathway is implicated in the tumorigenesis and progression of certain cancers, including pediatric diffuse intrinsic pontine glioma (DIPG). By selectively inhibiting ALK2 kinase activity, this compound allows researchers to dissect the contribution of this specific node within the broader TGF-β/BMP signaling network, providing insights into developmental biology, skeletal disorders, and cancer pathophysiology.

Properties

IUPAC Name

1-methyl-6-(oxolan-2-ylmethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-14-11-21(10-13-8-5-9-24-13)17(22)15(14)16(19-18(20)23)12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAJTIYWVJIEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the realm of neuroinflammatory disorders and other diseases influenced by enzyme activity.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This indicates a complex arrangement that may facilitate interactions with various biological molecules.

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit inhibitory effects on specific enzymes such as myeloperoxidase (MPO). MPO is implicated in neuroinflammation and atherosclerosis. The inhibition of MPO by compounds similar to 1-methyl-4-phenyl derivatives has been linked to beneficial effects in inflammatory conditions and may play a role in reducing oxidative stress in cells .

Biological Activity

1. Neuroprotective Effects:

  • Studies have shown that pyrrolo[3,4-d]pyrimidine derivatives can protect neuronal cells from oxidative damage. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

2. Anti-inflammatory Properties:

  • The compound has demonstrated anti-inflammatory effects in various models. It can inhibit pro-inflammatory cytokines and reduce the activation of inflammatory pathways. This property makes it a candidate for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

3. Anticancer Activity:

  • Preliminary studies suggest that the compound may exhibit anticancer properties by targeting specific cancer cell lines. It has been noted for its ability to inhibit tumor growth in xenograft models, suggesting potential applications in oncology .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of pyrrolo[3,4-d]pyrimidines, researchers found that treatment with these compounds significantly reduced neuronal cell death induced by oxidative stress. The IC50 values indicated potent protective effects at low concentrations (IC50 = 1.7 nM) .

Study 2: Anti-inflammatory Activity

Another investigation into the anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro. This reduction correlated with decreased activation of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Data Table: Biological Activities of 1-Methyl-4-phenyl Derivatives

Activity TypeEffectivenessReference
NeuroprotectionIC50 = 1.7 nM
Anti-inflammatorySignificant reduction in TNF-alpha and IL-6
AnticancerInhibition of tumor growth in xenograft models

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that pyrrolo[3,4-d]pyrimidine derivatives can act as inhibitors for various enzymes and receptors involved in disease processes.

1. Enzyme Inhibition
Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidine can inhibit certain kinases, which are critical in cancer progression. For instance, compounds similar to the one have demonstrated efficacy as inhibitors of TTK (T-loop kinase), a target for cancer therapy. The inhibition of TTK leads to reduced proliferation of cancer cells, making these compounds candidates for further development in oncology treatments .

2. Antiviral Activity
Research into the antiviral properties of pyrimidine derivatives has indicated that they can inhibit viral replication mechanisms. The specific structure of the compound allows for interaction with viral enzymes, potentially blocking their function and offering a pathway for antiviral drug development .

Case Studies

Several studies have documented the effectiveness of pyrrolo[3,4-d]pyrimidine derivatives in preclinical models:

Case Study 1: Cancer Treatment
In a study examining the effects of pyrrolo[3,4-d]pyrimidine derivatives on tumor growth in mice models, researchers found that these compounds significantly reduced tumor size compared to controls. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study 2: Antiviral Efficacy
A separate investigation focused on the antiviral properties against influenza viruses demonstrated that compounds similar to 1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibited IC50 values indicating potent antiviral activity. This suggests a promising avenue for developing new antiviral therapies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrahydrofuran (THF) methyl group and pyrrolopyrimidine core enable nucleophilic substitution at electrophilic sites. For example:

  • THF Ring Functionalization : The tetrahydrofuran moiety undergoes ring-opening under acidic conditions (e.g., HCl/H₂O) to yield diol intermediates, which can be further derivatized into esters or ethers.

  • Pyrimidine Core Reactivity : Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the pyrimidine ring’s electron-rich positions, though steric hindrance from the THF-methyl group may limit regioselectivity .

Table 1: Representative Nucleophilic Substitutions

Reaction TypeReagents/ConditionsProductYieldSource
THF ring-openingHCl (2M), H₂O, 80°C, 6hDiol intermediate72%
Bromination (pyrimidine)Br₂, DCM, 0°C → RT, 12h3-Bromo-pyrrolopyrimidine derivative58%

Cyclization and Ring Expansion

The bicyclic pyrrolopyrimidine system participates in cycloaddition and ring-expansion reactions:

  • Curtius Rearrangement : Acyl azides derived from the THF-methyl group undergo Curtius rearrangement to form isocyanates, enabling heterocyclization into fused triazole or oxadiazole systems .

  • Intramolecular Cyclocondensation : Amine intermediates (from nitro group reductions) cyclize to form extended polycyclic frameworks under thermal conditions .

Table 2: Cyclization Reactions

Starting MaterialReagents/ConditionsProductApplicationSource
Acyl azide derivative(PhO)₂PON₃, Et₃N, toluene, 80°CIsocyanate intermediate → triazolePARP inhibitor synthesis
Nitro-pyrrolopyrimidineZn/HCl, MeOH, reflux, 8hAmine intermediate → fused quinazolineAnticancer agent development

Oxidation and Reduction

  • Oxidation : The tetrahydrofuran ring is susceptible to oxidation with KMnO₄ or RuO₄, forming γ-lactone derivatives. The pyrimidine dione moiety resists oxidation under mild conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolo double bond, yielding saturated analogs with altered bioactivity.

Key Data :

  • Oxidation of THF-Methyl Group :

    THF-CH2-KMnO4,H2Oγ-Lactone(Yield: 65%)[1]\text{THF-CH}_2\text{-} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{γ-Lactone} \quad (\text{Yield: 65\%}) \quad[1]
  • Pyrimidine Reduction :

    Pyrrolo[3,4-d]pyrimidineH2/Pd-CSaturated analog(Yield: 81%)[4]\text{Pyrrolo[3,4-d]pyrimidine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Saturated analog} \quad (\text{Yield: 81\%}) \quad[4]

Functional Group Transformations

  • Amide Formation : The dione moiety reacts with primary amines (e.g., benzylamine) to form bis-amide derivatives under peptide coupling conditions (EDC/HOBt) .

  • Methylation : Quaternization of the pyrrolidine nitrogen occurs with methyl iodide, enhancing solubility for pharmacological studies.

Table 3: Functional Group Modifications

ReactionReagents/ConditionsProductBioactivitySource
Bis-amide synthesisEDC, HOBt, DMF, RT, 24hN,N'-Diaryl amidePARP-1/2 inhibition (IC₅₀: 12 nM)
N-MethylationCH₃I, K₂CO₃, DMF, 60°C, 4hQuaternary ammonium saltImproved aqueous solubility

Comparison with Similar Compounds

Key Observations :

  • Polar groups (e.g., -OH in 4j , -NO₂ in 6N ) in analogs increase reactivity and hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability.

Physicochemical Properties

Available data for analogs highlight trends in melting points (MP) and chromatographic behavior (Rf):

Compound MP (°C) Rf Value (TLC) IR Bands (cm⁻¹)
Target Compound Not Reported Not Reported Not Reported
4j ~220 0.41 (toluene/EtOAc) 3640 (-OH), 1680 (C=O amide)
6N 96–98 Not Specified Not Reported
4-(4-Cl-Ph) analog Not Reported Not Reported Not Reported

Analysis :

  • Higher melting points (e.g., 220°C for 4j) correlate with polar substituents (-OH, -OMe) that strengthen crystalline lattice interactions .
  • The target compound’s lack of polar groups may result in a lower MP, similar to 6N (96–98°C), which has a nitro group but a modified THF side chain .

Q & A

Q. What are the optimal synthetic routes for this compound, and what key reaction parameters influence yield?

Methodological Answer: Synthesis of this pyrrolo-pyrimidine-dione derivative typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Core Formation: Building the pyrrolo-pyrimidine-dione scaffold via cyclization of substituted pyrimidine precursors under acidic or basic conditions, as seen in analogous syntheses of related heterocycles .
  • Substituent Introduction: The tetrahydrofuran-2-yl methyl group is likely introduced via alkylation or nucleophilic substitution. For example, highlights the use of THF as a solvent and lithium carbonate as a base for nucleophilic substitutions, achieving 89% yield under controlled conditions .
  • Critical Parameters: Reaction temperature (e.g., 20°C for stability), solvent polarity (THF for solubility), and stoichiometry of reagents (e.g., 3 equivalents of N-ethyl-N,N-diisopropylamine for deprotonation) are pivotal for yield optimization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming substituent positions and stereochemistry. For example, reports δ 3.62 ppm (CH2) and δ 7.22–7.44 ppm (aromatic protons) in DMSO-d6, critical for verifying methyl and phenyl groups .
  • Thin-Layer Chromatography (TLC): Use CHCl3/CH3OH (10:1) to monitor reaction progress, as demonstrated in analogous pyrimidine-dione syntheses (Rf = 0.48) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C21H20ClN5O2•0.18 H2O in ) .

Advanced Research Questions

Q. How can computational reaction path search methods and quantum chemical calculations be integrated to optimize this compound’s synthesis?

Methodological Answer:

  • ICReDD Framework: Implement quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediates. describes using reaction path search algorithms to narrow experimental conditions, reducing trial-and-error cycles by 40–60% .
  • Feedback Loops: Experimental data (e.g., failed intermediates) can refine computational models. For instance, unexpected byproducts from alkylation steps can guide recalibration of activation energy barriers in simulations .

Q. How can Design of Experiments (DoE) strategies minimize experimental trials while identifying critical factors affecting synthesis?

Methodological Answer:

  • Factorial Design: Use 2k factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). emphasizes DoE’s role in reducing trials by 70% while maintaining statistical significance .
  • Response Surface Methodology (RSM): Optimize interdependent parameters (e.g., reaction time vs. temperature) using central composite designs. For example, a 3-level RSM could map yield maxima for THF-mediated reactions .

Q. What strategies resolve contradictions in spectral data or reactivity observed during synthesis?

Methodological Answer:

  • Data-Driven Troubleshooting: Use chemical software () to cross-validate NMR/MS data with simulated spectra. Discrepancies in aromatic proton shifts may indicate unintended substituent oxidation, requiring re-optimization of inert atmosphere conditions .
  • Reactivity Analysis: If unexpected side reactions occur (e.g., dimerization), employ kinetic simulations to identify competing pathways. Adjusting reagent addition rates (e.g., dropwise addition of alkylating agents) can mitigate such issues .

Q. How do structural modifications at specific positions (e.g., tetrahydrofuran-2-yl methyl group) affect physicochemical properties?

Methodological Answer:

  • Analog Comparison: Replace the tetrahydrofuran group with other heterocycles (e.g., coumarin derivatives in ) to assess solubility and stability. For instance, thieno-pyrimidine analogs show altered logP values due to sulfur’s hydrophobicity .
  • Molecular Dynamics (MD) Simulations: Model substituent effects on crystal packing or solubility. ’s computational workflows can predict how methyl vs. methoxy groups alter melting points or bioavailability .

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